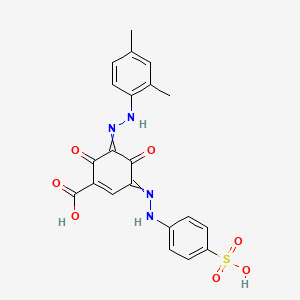
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester is a complex organic compound with a unique structure. This compound is part of the secosteroid family, which are steroids in which one of the rings has been cleaved. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used in organic synthesis to protect hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Cleavage of the steroid ring: The cleavage of the steroid ring is achieved through a series of oxidation and reduction reactions.
Formation of the carboxylic acid methyl ester: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated hydrocarbons.
科学的研究の応用
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to steroid metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
類似化合物との比較
Similar Compounds
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid: Similar structure but without the methyl ester group.
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C32H54O3Si |
|---|---|
分子量 |
514.9 g/mol |
IUPAC名 |
methyl (5S)-5-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32+/m0/s1 |
InChIキー |
LACUDBFJBSQZIP-DOPZDUMDSA-N |
異性体SMILES |
C[C@@H](CCCC(=O)OC)[C@@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)





![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)


